5-Methoxy-1-methylindazole
Description
Indazole Scaffolds as Integral Components in Medicinal Chemistry and Chemical Biology
The indazole scaffold, a bicyclic aromatic system featuring a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation stems from its remarkable ability to interact with a diverse array of biological targets, making it a valuable starting point for drug discovery. samipubco.comresearchgate.net The versatility of the indazole core allows for the development of therapeutic agents across a wide spectrum of diseases. samipubco.com Its structural features enable it to mimic endogenous biomolecules, facilitating interactions with various proteins. samipubco.com
Indazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV properties. samipubco.comresearchgate.netmdpi.com The synthetic accessibility of the indazole core is a key factor in its prevalence in research, as it allows for the straightforward generation of large, diverse compound libraries essential for structure-activity relationship (SAR) studies. samipubco.com This adaptability enables medicinal chemists to systematically modify and fine-tune the pharmacological profiles of indazole-based compounds to optimize potency and selectivity. samipubco.com As of 2021, at least 43 therapeutic agents based on the indazole scaffold were in clinical application or undergoing clinical trials, underscoring the scaffold's therapeutic relevance. benthamdirect.comacs.org
Historical Context and Evolution of Indazole Research Paradigms
The discovery of the indazole ring is credited to the German chemist Emil Fischer. jmchemsci.com For many years following its discovery, research into indazole and its derivatives was relatively limited. However, the 20th century saw a paradigm shift as the biological and medicinal properties of synthetic indazole compounds became increasingly apparent. austinpublishinggroup.com This prompted a surge in research focused on developing novel synthetic routes to access these heterocyclic systems. austinpublishinggroup.com
The evolution of indazole chemistry has been significantly propelled by advancements in synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. These modern techniques have made the synthesis of complex, functionalized indazoles more efficient and accessible. The historical trajectory of indazole research reflects a progression from fundamental discovery to targeted application, with a growing emphasis on its utility as a pharmacologically important scaffold. mdpi.com A 2021 review highlighted this progress, examining the development of approved drugs containing the indazole scaffold from 1966 to the present day. benthamdirect.com The continuous research effort is driven by the intriguing chemical and biological properties of indazoles, which are now key building blocks for a multitude of bioactive molecules and commercial drugs. benthamdirect.comjmchemsci.com
Specific Research Focus on 5-Methoxy-1-methylindazole: Structural Context and Research Rationale
The specific academic interest in this compound arises from its unique structural characteristics and its potential as a molecular probe and therapeutic lead. The rationale for its investigation is rooted in the principles of bioisosterism and SAR exploration. Indazoles are well-regarded as effective bioisosteres for indoles, often exhibiting superior metabolic stability, oral bioavailability, and plasma clearance. acs.orgsemanticscholar.org
The structure of this compound features two key substitutions on the indazole core that are critical to its research focus:
The 1-methyl group: The position of alkyl substitution on the indazole nitrogen is crucial. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. jmchemsci.com Specifically, 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole. jmchemsci.com The presence of a methyl group at the N1 position stabilizes the aromatic system and significantly influences the compound's pharmacokinetic properties. vulcanchem.comrsc.org Methodologies for the selective synthesis of N1-alkyl indazoles are an active area of research, highlighting the importance of this specific isomeric form in medicinal chemistry. rsc.org
The 5-methoxy group: Substitution on the benzene ring portion of the scaffold is a primary strategy for modulating biological activity. The methoxy (B1213986) group at the 5-position is particularly significant, as seen in related indole (B1671886) compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent serotonin (B10506) receptor agonist. acs.orgnih.gov
The research rationale for this compound is therefore largely driven by its role as a direct bioisosteric analog of neurologically active indoles. For instance, recent studies have synthesized and evaluated the 1-methyl-indazole analog of 5-MeO-DMT to profile its potency and selectivity at serotonin 5-HT₂ receptors. acs.orgnih.gov These investigations aim to understand how replacing the indole core with a 1-methyl-indazole scaffold, while retaining the critical 5-methoxy group, alters the pharmacological profile. This research is essential for developing novel compounds with potentially improved therapeutic properties, such as enhanced selectivity for specific receptor subtypes or more favorable metabolic profiles. semanticscholar.org
Compound Data
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 756839-44-8 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Structure | A bicyclic aromatic compound with a methyl group at the N1 position of the indazole ring and a methoxy group at the C5 position. |
Table 2: Research Context of Related Indazole Analogs
| Compound | Research Finding | Significance | Reference |
|---|---|---|---|
| 1H-Indazole analog of 5-MeO-DMT | Found to have low micromolar activity for the 5-HT₂ₐ receptor, with higher potency at 5-HT₂ₑ and 5-HT₂C receptors. | Demonstrates that the indazole core can mimic the indole of 5-MeO-DMT, but with a different selectivity profile. | nih.gov |
| 1-Methyl-indazole analog 11 | Was markedly less potent at the 5-HT₂ₐ receptor compared to both 5-MeO-DMT and its direct 1H-indazole analog. | Shows that the N1-methylation significantly alters the interaction with serotonin receptors compared to the unsubstituted N1-indazole. | acs.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-4-3-8(12-2)5-7(9)6-10-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFSMREJFZPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 5 Methoxy 1 Methylindazole and Its Derivatives
Foundational Strategies for Indazole Nucleus Constructionchemicalbook.comthieme-connect.de
The formation of the bicyclic indazole system is the critical first step in many synthetic routes. This can be achieved through various intramolecular cyclization reactions or more contemporary metal-catalyzed processes.
Classical methods for forming the indazole ring often rely on the cyclization of suitably substituted benzene (B151609) derivatives.
Diazotization: This long-standing method typically involves the diazotization of an ortho-substituted aniline (B41778). For instance, anilines bearing a methyl group at the ortho position can be converted into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. thieme-connect.de A notable example is the synthesis of 5-methoxy-1H-indazole from 4-methoxy-2-methylaniline. thieme-connect.de The process involves treating the aniline with a diazotizing agent (like sodium nitrite (B80452) in acidic conditions) to form a diazonium salt, which is then cyclized, often using a phase-transfer catalyst, to yield the indazole. thieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the benzene ring. thieme-connect.de
Hydrazine (B178648) Condensations: Another foundational strategy involves the reaction of a hydrazine derivative with an ortho-halobenzaldehyde or an ortho-haloketone. chemicalbook.comthieme-connect.de The hydrazine displaces the halogen and condenses with the carbonyl group to form the pyrazole (B372694) portion of the indazole structure. thieme-connect.de The use of substituted hydrazines, such as methylhydrazine, can directly lead to N-alkylated indazoles. thieme-connect.de For example, reacting an appropriately substituted 2-chlorobenzaldehyde (B119727) with methylhydrazine can be a direct route to an N-methylated indazole. thieme-connect.de
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing heterocyclic scaffolds like indazoles. mdpi.comnih.gov These methods often provide higher efficiency, milder reaction conditions, and greater tolerance for various functional groups compared to classical approaches. mdpi.com
Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts are effective in promoting C-H activation and annulation reactions. For example, Rh(III)-catalyzed annulation between azobenzenes and various partners like sulfoxonium ylides can produce 3-acyl-2H-indazoles efficiently. acs.orgnih.gov These reactions proceed through the formation of a rhodacycle intermediate, highlighting the C-H activation mechanism. researchgate.net
Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions to form C-N and C-C bonds. A general synthesis of 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acid-mediated cyclization. organic-chemistry.org
Copper (Cu)-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for indazole synthesis. A copper-catalyzed cascade reaction involving 2-halobenzonitriles and hydrazine derivatives can produce 3-aminoindazoles. organic-chemistry.org Another powerful method is the Cu(OAc)₂-mediated N-N bond formation from o-aminoaryl N-H ketimine intermediates, which are generated from 2-aminobenzonitriles. nih.govresearchgate.net This reaction uses oxygen as the terminal oxidant, making it an environmentally conscious choice. researchgate.net
Cyclization Reactions: Diazotization and Hydrazine Condensations
Regioselective Synthesis of N-Methylated and 5-Methoxylated Indazolesthieme-connect.deorganic-chemistry.org
Achieving the specific 1-methyl and 5-methoxy substitution pattern requires precise control over the reaction's regioselectivity. This can be accomplished either by adding the groups to an existing indazole ring or by using precursors where the groups are already in place.
Directly modifying the indazole nucleus is a common strategy, though it presents challenges in controlling the position of substitution.
Alkylation: The N-alkylation of indazoles is notoriously difficult to control, often yielding a mixture of N-1 and N-2 alkylated products. connectjournals.com The outcome is highly dependent on the reaction conditions. The N-1 substituted product is generally the thermodynamically more stable isomer, while the N-2 product is often kinetically favored. researchgate.netbeilstein-journals.org
Basic Conditions: Using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the more stable N-1 alkylated indazole. beilstein-journals.org
Acidic Conditions: In contrast, methylation under acidic conditions or with specific reagents like methyl 2,2,2-trichloroacetimidate often results in regioselective alkylation at the N-2 position. connectjournals.comresearchgate.net
| Reaction Conditions | Primary Product | Control Type | Reference |
|---|---|---|---|
| NaH in THF with alkyl halide | N-1 Alkyl Indazole | Thermodynamic | beilstein-journals.org |
| Trimethyl orthoformate with H₂SO₄ | N-2 Alkyl Indazole | Kinetic | connectjournals.com |
| Methyl 2,2,2-trichloroacetimidate | N-2 Methyl Indazole | Kinetic | researchgate.net |
| Dimethyl sulfate (B86663) with KOH | ~1:1 Mixture of N-1 and N-2 | Low Selectivity | researchgate.net |
Etherification: The methoxy (B1213986) group is typically introduced via the precursor rather than by direct etherification of a hydroxy-indazole, although demethylation of methoxyindazoles using reagents like boron tribromide is a known process. researchgate.net
To bypass the challenges of regioselective functionalization, many synthetic routes start with precursors that already contain the required substituents.
From Anilines: A highly effective route to 5-methoxy-1H-indazole starts with 4-methoxy-2-methylaniline. thieme-connect.de This precursor undergoes diazotization and subsequent cyclization to form the 5-methoxy-1H-indazole ring system with high yield (90%). thieme-connect.de The resulting compound can then be selectively N-methylated at the N-1 position under thermodynamic control to yield the final product. beilstein-journals.org
From Pyrazoles: An alternative advanced strategy involves the oxidative benzannulation of pyrazoles with internal alkynes. researchgate.netmdpi.com This method constructs the benzene portion of the indazole onto a pre-existing pyrazole ring.
From Indoles: While less direct, the synthesis of 1-methyl-5-methoxyindole is a well-established procedure. mdpi.com Although not a direct precursor to indazole, the strategies for its synthesis inform the methodologies for creating substituted bicyclic aromatic systems.
Direct Alkylation and Etherification Strategies
Advanced Functionalization and Derivatization Techniqueschemicalbook.comnih.gov
Once 5-Methoxy-1-methylindazole is synthesized, it can be further modified to create a variety of derivatives. The existing substituents on the ring direct the position of new functional groups.
Nitration: The introduction of a nitro group onto the indazole ring is a common functionalization. For example, the nitration of 5-methoxy-3-methylbenzofuran-2-carboxylate, a related heterocyclic system, results in a mixture of 4-nitro and 6-nitro products, demonstrating the directing effects of the methoxy group. nih.gov A similar outcome would be expected for this compound, where electrophilic substitution would likely occur at the C4 or C6 positions.
Halogenation: Introducing a halogen, such as bromine, provides a handle for further reactions. For instance, a 5-bromo-1-methyl-indazole can undergo palladium-catalyzed Suzuki coupling with boronic acids to introduce new aryl or heteroaryl groups at the C5 position. researchgate.netresearchgate.net
C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization allows for the direct installation of new groups without pre-functionalization like halogenation. researchgate.net These methods offer an atom-economical way to create complex derivatives by targeting specific C-H bonds on the indazole scaffold.
Introduction of Diverse Substituents on the Indazole Ring System
The functionalization of the indazole ring is a key step in creating a library of derivatives based on the this compound scaffold. Various positions on the indazole ring can be targeted for substitution, with the C3 and C7 positions being of significant interest.
Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl groups. The Suzuki-Miyaura cross-coupling, for instance, has been successfully applied to 5-bromoindazoles to form C-C bonds with various boronic acids. nih.govresearchgate.net This methodology can be adapted for 5-bromo-1-methylindazoles, allowing for the introduction of pyrrolyl and thiophenyl groups. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like K₂CO₃. nih.gov
Direct C-H arylation offers an alternative, more atom-economical approach to functionalization. This method avoids the pre-functionalization of the indazole ring with a halogen. Palladium catalysts, often in combination with specific ligands like 1,10-phenanthroline, have been used to achieve C-H arylation of substituted 1H-indazoles with aryl bromides and iodides. researchgate.net For instance, a site-selective C7 oxidative arylation has been achieved using a directing electron-withdrawing group at the C4 position. researchgate.net
Furthermore, the C3 position of the indazole ring can be functionalized through various methods. One approach involves the direct metalation of N-protected indazoles at the C3 position using a strong zinc base, followed by a Negishi cross-coupling with aryl iodides. core.ac.uk Another strategy is the iodination of the C3 position, which can then undergo Suzuki-Miyaura cross-coupling. mdpi.com For this to be successful, the N-H group of the indazole often requires protection, for example, with a Boc group. mdpi.com
The introduction of substituents can also be achieved prior to the formation of the indazole ring. For example, substituted N-aryl-2H-indazole derivatives can be constructed through the reaction of azobenzenes with aldehydes in a one-step process catalyzed by Rh(III) complexes. nih.gov
Table 1: Methodologies for Introducing Substituents on the Indazole Ring
| Reaction Type | Position | Reagents and Catalysts | Type of Substituent Introduced |
| Suzuki-Miyaura Cross-Coupling | C5 | 5-Bromoindazole, Aryl/Heteroaryl Boronic Acids, Pd(dppf)Cl₂, K₂CO₃ nih.gov | Aryl, Heteroaryl (e.g., Pyrrolyl, Thiophenyl) |
| Direct C-H Arylation | C7 | 1H-Indazole, Aryl Halides, Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃ researchgate.net | Aryl, Heteroaryl |
| Negishi Cross-Coupling | C3 | N-Protected Indazole, TMP₂Zn, Aryl Iodides, Palladium Catalyst core.ac.uk | Aryl |
| Iodination/Suzuki-Miyaura | C3 | 1H-Indazole, Iodine, KOH; then Arylboronic Acid, Pd catalyst mdpi.com | Aryl |
| Rh(III)-catalyzed C-H Functionalization | C3 | Azobenzene (B91143), Aldehydes, (Cp*RhCl₂)₂, AgSbF₆ nih.gov | Aryl |
Synthesis of Conjugated Indazole Architectures
The development of conjugated systems incorporating the indazole moiety is of interest for applications in materials science, such as organic electronics. These architectures are typically synthesized through cross-coupling reactions that extend the π-system of the indazole ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are instrumental in building these conjugated structures. nih.govcore.ac.uk For example, 5-bromoindazoles can be coupled with thiopheneboronic acid to synthesize 5-(thiophen-2-yl)-1H-indazoles, which are precursors to conducting polymers. nih.gov The reaction conditions are similar to those used for introducing simple aryl substituents, highlighting the versatility of this method. nih.gov
The synthesis of fused polycyclic aromatic systems containing the indazole core can be achieved through annulation reactions. An efficient method involves the reaction of (benz)imidazoles with alkynyl bromides to form (Z)-N-(1-bromo-1-alken-2-yl)benzimidazoles. These intermediates then undergo a palladium-catalyzed intermolecular C-H annulation with internal alkynes to produce fluorescent (benz)imidazole-fused pyridines. sci-hub.se
Another strategy for creating extended conjugated systems involves the Stille cross-coupling polymerization. This method can be used to create copolymers by reacting a dibrominated monomer with different stannylated monomers. mdpi.com This allows for the tuning of the electronic and physical properties of the resulting polymer.
Table 2: Synthesis of Conjugated Indazole Systems
| Synthetic Strategy | Key Reaction | Reactants | Product Architecture |
| Heteroaryl Coupling | Suzuki-Miyaura Cross-Coupling | 5-Bromoindazole, Thiopheneboronic Acid nih.gov | Indazole-Thiophene Conjugates |
| Fused Ring Formation | Palladium-Catalyzed C-H Annulation | (Benz)imidazole, Alkynyl Bromide, Internal Alkyne sci-hub.se | (Benz)imidazole-Fused Pyridines |
| Polymer Synthesis | Stille Cross-Coupling Polymerization | Dibrominated Monomer, Stannylated Monomers mdpi.com | Conjugated Copolymers |
Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1 Methylindazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 5-Methoxy-1-methylindazole, a combination of one-dimensional and multi-dimensional NMR experiments provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) protons, and the N-methyl protons. The aromatic region will display characteristic splitting patterns based on the coupling between adjacent protons. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton signal to its corresponding carbon atom. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | N-CH₃ | ~4.0 | ~32 | Singlet signal in ¹H NMR. |
| 3 | C-H | ~7.8 | ~134 | Singlet for H-3. |
| 3a | C | - | ~122 | Quaternary carbon. |
| 4 | C-H | ~7.0 | ~115 | Doublet, coupled to H-6. |
| 5 | C-OCH₃ | - | ~155 | Quaternary carbon, downfield due to oxygen. |
| 5 | O-CH₃ | ~3.8 | ~56 | Singlet signal in ¹H NMR. |
| 6 | C-H | ~6.8 | ~110 | Doublet of doublets, coupled to H-4 and H-7. |
| 7 | C-H | ~7.4 | ~121 | Doublet, coupled to H-6. |
| 7a | C | - | ~140 | Quaternary carbon. |
¹⁴N and ¹⁵N NMR: Nitrogen NMR provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il While ¹⁴N is highly abundant, its signals are often broad due to its quadrupolar moment. northwestern.edu In contrast, ¹⁵N has a spin of ½ and yields sharp lines, but its very low natural abundance (0.37%) makes it insensitive, often requiring isotopic labeling or advanced detection techniques like HMBC or HSQC. wikipedia.orgresearchgate.net
For this compound, two distinct nitrogen signals are expected:
N-1: This is a pyrrole-type nitrogen, bonded to the methyl group. Its chemical shift is expected in a specific range for this type of environment.
N-2: This is a pyridine-type imine nitrogen. Its chemical shift would appear in a different, typically more downfield, region compared to N-1. wikipedia.org
The precise chemical shifts provide valuable data on the electronic structure and hybridization of the nitrogen atoms within the heterocyclic core.
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which involve the migration of a proton between the two nitrogen atoms. ualberta.ca However, in this compound, the presence of a methyl group covalently bonded to the N-1 position "locks" the molecule into a single tautomeric form. Therefore, the dynamic process of annular tautomerism is not observed for this specific compound. The structure is fixed as the 1-methyl derivative, simplifying its structural analysis as compared to its N-unsubstituted counterpart, 5-methoxy-1H-indazole.
Multi-Dimensional NMR (1H, 13C, 14N, 15N) for Aromatic and Aliphatic Systems
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the vibrational modes of a molecule. acs.org These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. acs.org
For this compound, specific vibrational modes can be predicted for its constituent functional groups.
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Notes |
| Aromatic C-H Stretch | 3100-3000 | IR (medium), Raman (strong) | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | IR (strong), Raman (strong) | Symmetric and asymmetric stretching of methyl and methoxy C-H bonds. |
| Aromatic C=C Stretch | 1620-1450 | IR (variable), Raman (strong) | Multiple bands corresponding to the stretching of the carbon-carbon bonds in the aromatic rings. |
| C=N Stretch | ~1630 | IR (medium), Raman (medium) | Stretching of the imine bond within the pyrazole (B372694) ring. |
| C-O-C Asymmetric Stretch | ~1250 | IR (strong), Raman (weak) | Asymmetric stretching of the aryl-ether bond of the methoxy group. |
| C-O-C Symmetric Stretch | ~1040 | IR (weak), Raman (medium) | Symmetric stretching of the aryl-ether bond. |
| C-H Bending/Rocking | 1470-1350 | IR (medium), Raman (medium) | Bending vibrations of the methyl and methoxy groups. |
| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (strong), Raman (weak) | Characteristic "fingerprint" bands related to the substitution pattern on the benzene ring. |
Analysis of the full IR and Raman spectra would provide a unique pattern that could be used to identify the compound and confirm the presence of its key functional groups. usda.govnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₉H₁₀N₂O), the theoretical exact mass can be calculated.
Molecular Formula: C₉H₁₀N₂O
Calculated Exact Mass: 162.07931 g/mol
An HRMS experiment would aim to detect the protonated molecule, [M+H]⁺, with an m/z value of approximately 163.0866. Observation of this ion with a mass accuracy typically within 5 parts per million (ppm) provides unambiguous confirmation of the molecular formula. thermofisher.com
Further analysis using tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Expected fragmentation pathways for this compound could include:
Loss of a methyl radical (•CH₃) from the N-1 position.
Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the C-5 position.
Cleavage of the heterocyclic ring structure.
These fragmentation patterns provide additional structural confirmation. miamioh.edu
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule. thermofisher.com The indazole ring system, being an aromatic chromophore, is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum.
Absorption Spectroscopy: The UV-Vis spectrum of this compound is predicted to show intense absorption bands corresponding to π→π* electronic transitions within the conjugated bicyclic aromatic system. The presence of the methoxy group, an auxochrome, on the benzene ring may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted 1-methylindazole (B79620). The absorption maxima (λ_max) are expected to be in the range of 250-300 nm. rsc.org
Emission Spectroscopy: Upon absorption of UV light, the molecule may relax by emitting light at a longer wavelength, a process known as fluorescence. kyoto-u.ac.jp While not all aromatic heterocycles are strongly fluorescent, many exhibit some level of emission. If this compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum and would provide information about the energy of its first electronic excited state. The specific emission wavelength and quantum yield would depend on the molecule's structural rigidity and its solvent environment. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique requires a suitable single crystal of the compound. While a published crystal structure for this compound was not found in the surveyed crystallographic databases ugr.es, a hypothetical analysis would yield a wealth of structural information.
If a crystal structure were determined, it would provide:
Precise Bond Lengths and Angles: Confirming the geometry of the fused ring system and the substituents.
Planarity: Determining the planarity of the indazole ring system.
Conformation: Revealing the orientation of the methoxy group relative to the aromatic ring.
Intermolecular Interactions: Identifying non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules or weak hydrogen bonds, which govern the crystal packing and influence the material's physical properties.
This data is crucial for a complete understanding of the molecule's solid-state architecture.
Computational Chemistry and Theoretical Investigations of 5 Methoxy 1 Methylindazole
Quantum Mechanical Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system based on its electron density. mdpi.comimperial.ac.uk This approach is computationally more efficient than some other high-level methods while often providing a high degree of accuracy, making it a cornerstone for studying molecules the size of 5-methoxy-1-methylindazole. idosr.orgimperial.ac.uk
A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement, known as the ground state geometry. chemrxiv.org This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Once the optimized geometry is found, a vibrational analysis can be performed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis predicts the frequencies of fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. chemrxiv.org These predicted frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT output and is not from a specific study on this compound.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | ~1.38 Å |
| Bond Length | C3-C3a | ~1.40 Å |
| Bond Length | C5-O | ~1.37 Å |
| Bond Length | O-CH3 (methoxy) | ~1.43 Å |
| Bond Angle | C7a-N1-N2 | ~110° |
| Bond Angle | C5-C6-C7 | ~120° |
| Dihedral Angle | C4-C5-O-CH3 | ~0° or 180° |
Computational methods are highly effective in predicting spectroscopic parameters. As mentioned, DFT calculations can predict vibrational frequencies that directly correlate with experimental IR spectra. researchgate.netresearchgate.net To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. researchgate.net
Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netschrodinger.com These calculations determine the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which is then converted into a chemical shift (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). libretexts.org The chemical environment, influenced by factors like electronegativity and the presence of π systems, dictates the shielding and thus the chemical shift of each nucleus. libretexts.org Predicting these shifts aids in the assignment of complex experimental NMR spectra.
Table 2: Illustrative Predicted vs. Typical Experimental Spectroscopic Data for Indazole Derivatives (Note: Predicted values are for illustrative purposes. Experimental ranges are typical for related structures.)
| Parameter | Method | Predicted Value (Illustrative) | Typical Experimental Range |
| IR: C-H stretch (Aromatic) | DFT/B3LYP | 3050-3150 cm⁻¹ | 3000-3150 cm⁻¹ rose-hulman.edu |
| IR: C=O stretch (if present) | DFT/B3LYP | ~1700 cm⁻¹ | 1680-1720 cm⁻¹ rose-hulman.edu |
| ¹H NMR: Methoxy (B1213986) (-OCH₃) | GIAO | ~3.8 ppm | 3.7-3.9 ppm |
| ¹H NMR: N-Methyl (-NCH₃) | GIAO | ~4.0 ppm | 3.8-4.1 ppm |
| ¹H NMR: Aromatic Protons | GIAO | 6.8-7.5 ppm | 6.5-8.0 ppm |
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. sapub.org For this compound, this would primarily involve the rotation around single bonds, such as the bond connecting the methoxy group to the indazole ring. By calculating the energy as a function of the relevant dihedral angles, a potential energy surface can be generated to identify the most stable conformers. nih.gov
Tautomers are isomers that readily interconvert, typically through the migration of a proton. In unsubstituted indazole, a significant tautomeric equilibrium exists between the 1H- and 2H-forms, with studies showing the 1H tautomer to be more stable. mdpi.com However, in this compound, the presence of the methyl group at the N1 position prevents this common form of tautomerism. Other potential, though less common, tautomeric forms could still be computationally investigated to confirm the overwhelming stability of the N1-methylated structure. doubtnut.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.govnih.gov
For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their movements over nanoseconds or longer. frontiersin.org This approach provides insights into the molecule's conformational landscape in solution, showing which conformers are preferred and how quickly the molecule transitions between them. nih.gov It also reveals crucial information about solvation, such as the formation and dynamics of hydrogen bonds between the molecule and solvent, which influences its solubility and behavior in a biological context. nih.gov
In Silico Approaches for Ligand-Target Interactions
In silico methods use computational approaches to predict the interaction between a small molecule (ligand), like this compound, and a biological target, typically a protein or receptor. frontiersin.org These techniques are central to modern drug discovery, allowing for the rapid screening of large numbers of compounds and providing hypotheses about how a ligand might bind to a target's active site. researchgate.netscielo.br A study investigating indazole analogs as serotonin (B10506) receptor agonists synthesized and evaluated a closely related compound, a 1-methylindazole (B79620) analog, for its functional potency at 5-HT₂ subtypes. nih.gov This highlights the therapeutic relevance of this chemical scaffold and the use of computational methods to guide its development. nih.gov
Molecular docking is a primary in silico technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein. jmchemsci.comjscimedcentral.com The process involves placing the ligand into the binding site of the receptor in numerous possible poses and using a "scoring function" to evaluate and rank each pose. jscimedcentral.comijrti.org The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. scielo.br
In the context of this compound or its analogs, docking studies could be performed against targets like the serotonin 5-HT₂A receptor. nih.gov The results would predict the specific binding pose, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or π-π stacking) with amino acid residues in the binding pocket, and provide a score to estimate its binding strength. nih.gov This information is invaluable for understanding the structural basis of the ligand's activity and for designing new analogs with improved potency or selectivity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a compound like this compound, a QSAR study would aim to understand how variations in its molecular structure, and that of related analogs, affect a specific biological outcome, such as binding affinity to a receptor or enzyme inhibition. nih.gov
The process begins with a dataset of compounds with known activities, typically expressed as IC50 or EC50 values. medsci.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, orbital energies), and steric or topological features (e.g., molecular weight, connectivity indices). unibl.orgrsc.org A statistical model, often using methods like Multiple Linear Regression (MLR), is then developed to find the descriptors that best predict the observed biological activity. nih.gov
For instance, a hypothetical QSAR study on indazole derivatives might reveal that lipophilicity and the presence of hydrogen bond donors are key determinants of activity. unibl.org
Table 1: Hypothetical QSAR Data for a Series of Indazole Analogs This table is illustrative to demonstrate the principles of a QSAR study.
| Compound | R1 Substituent | R2 Substituent | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Biological Activity (pIC50) |
|---|---|---|---|---|---|
| This compound | 5-OCH3 | 1-CH3 | 2.1 | 2.5 D | 7.2 |
| Indazole-A | 5-Cl | 1-CH3 | 2.5 | 3.1 D | 6.8 |
| Indazole-B | 5-OCH3 | 1-H | 1.8 | 2.9 D | 6.5 |
| Indazole-C | 6-OCH3 | 1-CH3 | 2.0 | 2.3 D | 7.0 |
| Indazole-D | 5-OCH3 | 1-Ethyl | 2.4 | 2.6 D | 7.3 |
Closely related to QSAR is pharmacophore modeling. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). mdpi.commdpi.com
A pharmacophore model for a target interacting with this compound could be generated either based on the ligand's structure (ligand-based) or the structure of the target's binding site (structure-based). mdpi.comnih.gov For example, a structure-based model would be derived from the X-ray crystal structure of the target protein in complex with a ligand. nih.gov The model would identify key interaction points, such as a hydrogen bond between the methoxy group's oxygen and a donor residue in the protein, or a hydrophobic interaction involving the methyl group. This model then serves as a 3D query for virtual screening of large compound libraries to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features. nih.govpharmacophorejournal.com
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of substituted indazoles like this compound. A key aspect of this is transition state (TS) analysis, which involves locating the highest energy point along a reaction coordinate. ims.ac.jp The structure and energy of the transition state are crucial for understanding reaction rates and selectivity. ims.ac.jpwuxibiology.com
The formation of this compound involves the alkylation of the 5-methoxyindazole core. A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. Computational studies, often using Density Functional Theory (DFT) methods like B97X-D or B3LYP with appropriate basis sets (e.g., 6-31G*, 6-311++G(d,p)), can be used to model the reaction pathways for both N1 and N2 alkylation. wuxibiology.comacs.orgdergipark.org.tr
By calculating the energies of the transition states for both pathways, researchers can predict the likely outcome of the reaction. The transition state is confirmed by vibrational frequency analysis, where a true TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxibiology.com
Table 2: Calculated Relative Transition State Energies for Indazole Alkylation Data adapted from a computational study on a model indazole system. wuxibiology.com
| Reaction Pathway | Reactant Tautomer | Tautomerization Energy Cost (kcal/mol) | Activation Energy (kcal/mol) | Total Reaction Barrier (kcal/mol) |
|---|---|---|---|---|
| N1 Alkylation | 2-H Indazole | 4.46 | 12.76 | 17.22 |
| N2 Alkylation | 1-H Indazole | 0 | 13.87 | 13.87 |
As shown in the table, even though the activation energy for the N1 alkylation step itself is lower, the required preceding tautomerization makes the total energy barrier significantly higher than that for N2 alkylation. wuxibiology.com This computational finding, showing an energy difference of 3.35 kcal/mol in favor of the N2 pathway, successfully explains the experimentally observed high selectivity for N2 alkylation in that specific reaction system. wuxibiology.com Similar computational analyses applied to the 5-methoxyindazole system would be invaluable for predicting and optimizing the synthesis of this compound.
Mechanistic Research on Biological and Chemical Transformations Involving 5 Methoxy 1 Methylindazole Derivatives
Biochemical Mechanism of Action Studies of Indazole-Based Bioactives
Indazole derivatives, including 5-Methoxy-1-methylindazole, are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of biological activities. nih.govmdpi.comresearchgate.net The indazole scaffold serves as a crucial pharmacophore in the design of various therapeutic agents. researchgate.net Researchers have extensively studied these compounds to understand their mechanisms of action at a molecular and cellular level.
Enzyme Kinetics and Inhibition Mechanisms (e.g., Kinases, Cholinesterases, BACE1)
Indazole derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in cellular processes. google.com Their mechanism often involves competitive or non-competitive inhibition, where the molecule binds to the active site or an allosteric site of the enzyme, respectively, thereby modulating its activity. libretexts.orgreddit.com
Kinases: A primary area of investigation for indazole-based compounds is their role as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that regulate the majority of signal transduction pathways involved in cell growth, metabolism, and differentiation. tandfonline.com Dysregulation of kinase activity is implicated in numerous diseases, including cancer. google.comtandfonline.com
Indazole derivatives have shown inhibitory activity against several protein kinases. For instance, certain derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and differentiation. tandfonline.com One study identified a promising indazole derivative with an IC50 value of 3.3 nM against FGFR1. tandfonline.com Another research effort led to the discovery of 1H-indazole-3-carboxamides as inhibitors of GSK-3β, a kinase implicated in mood disorders. nih.gov Furthermore, some indazole compounds have been reported as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. google.com
The following table summarizes the inhibitory activity of selected indazole derivatives against various kinases:
| Indazole Derivative | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 9u | FGFR1 | 3.3 | tandfonline.com |
| 1H-indazole-3-carboxamide | GSK-3β | - | nih.gov |
| Indazole Derivative 109 | EGFR T790M | 5.3 | nih.gov |
| Indazole Derivative 109 | EGFR | 8.3 | nih.gov |
Cholinesterases: While the provided search results focus more on kinase inhibition, some indazole-based compounds have been reported as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), suggesting a potential therapeutic application in neurodegenerative diseases. researchgate.net
BACE1: The search results did not yield specific information on the inhibition of Beta-secretase 1 (BACE1) by this compound or its close derivatives within the scope of the provided articles.
Interaction Mechanisms with Nucleic Acids and Proteins
The interaction of small molecules with nucleic acids and proteins is a fundamental aspect of their biological activity. These interactions can modulate the structure and function of these macromolecules. rsc.org
Nucleic Acids: Indazole derivatives can interact with DNA. Molecular docking studies have shown that certain indazole derivatives can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. jmchemsci.comjmchemsci.com These interactions often involve hydrogen bonding and van der Waals forces with the amino acid residues in the enzyme's binding pocket. jmchemsci.comjmchemsci.com The ability to interfere with DNA replication machinery underlies the antibacterial potential of these compounds.
Proteins: The interaction of indazole derivatives with proteins is a key aspect of their mechanism of action, particularly in enzyme inhibition and receptor binding as discussed previously. Beyond this, the binding of the ruthenium-based drug KP1019, which contains indazole ligands, to human serum albumin (HSA) has been studied in detail. acs.org The indazole ligands play a crucial role in recognizing and binding to hydrophobic pockets within the albumin protein, facilitating the delivery of the ruthenium center. acs.org This highlights the importance of the indazole moiety in mediating specific protein interactions.
Cellular Pathway Modulation by Indazole Derivatives
By interacting with key enzymes and receptors, indazole derivatives can modulate various cellular signaling pathways. This modulation is the basis for their therapeutic potential in a range of diseases.
One significant example is the inhibition of the Ras-ERK1/2 signaling pathway by the indazole derivative YD-3. nih.gov This pathway is critical for cell proliferation, and its inhibition by YD-3 leads to a reduction in vascular smooth muscle cell growth. nih.gov This suggests a potential application in treating conditions like atherosclerosis and restenosis. nih.gov
Furthermore, the inhibition of kinases such as FGFR1 and EGFR by indazole derivatives directly impacts the signaling pathways they control, which are often dysregulated in cancer, leading to uncontrolled cell growth. nih.govtandfonline.com By blocking these kinases, indazole compounds can effectively inhibit the proliferation of cancer cells. For example, compound 109 has shown strong antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations. nih.gov
Mechanistic Organic Chemistry of Indazole Ring Formations and Transformations
The synthesis of the indazole ring is a central topic in organic chemistry due to the prevalence of this scaffold in bioactive molecules. researchgate.net Numerous methods have been developed for its construction, often involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net
Elucidation of Stepwise Reaction Pathways and Intermediates
Understanding the stepwise mechanisms of indazole synthesis is crucial for developing efficient and regioselective synthetic routes.
One common strategy involves the cyclization of appropriately substituted benzene derivatives. For instance, a rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes has been reported. acs.org The proposed mechanism involves the ortho C–H bond activation of the azobenzene (B91143), followed by reversible addition to the aldehyde to form an alcohol intermediate. acs.org Subsequent cyclative capture and aromatization yield the final 2H-indazole product. acs.org
Another approach is the [3+2] cycloaddition of benzynes with diazo compounds. orgsyn.org This reaction initially forms a 3H-indazole intermediate, which can then rearrange to the more stable 1H-indazole. orgsyn.org The specific outcome depends on the nature of the diazo compound and substituents on the benzyne. orgsyn.org
The formation of indazolones from primary amines and o-nitrobenzyl alcohols has also been mechanistically investigated. researchgate.netaub.edu.lb The key step is the in situ generation of an o-nitrosobenzaldehyde intermediate. researchgate.netaub.edu.lb This intermediate can then react with the primary amine via two potential pathways: condensation at the nitroso group to form a diazine intermediate, or at the benzaldehyde (B42025) to form a hemiaminal intermediate, both of which can lead to the indazolone ring. researchgate.net
DFT (Density Functional Theory) calculations have been employed to gain deeper insights into the regioselective alkylation of indazoles. beilstein-journals.org These studies suggest that chelation mechanisms involving cesium can direct N1-alkylation, while other non-covalent interactions drive the formation of N2-substituted products. beilstein-journals.org
The reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions has been shown to proceed via the formation of N1-CH2OH derivatives. acs.org The mechanism involves the protonation of the indazole followed by reaction with formaldehyde. acs.org
Catalytic Cycle Analysis in Metal-Mediated Indazole Syntheses
The synthesis of indazole scaffolds, including derivatives like this compound, is frequently accomplished through transition-metal-catalyzed reactions. These methods offer high efficiency and functional group tolerance. pkusz.edu.cn Understanding the catalytic cycles of these transformations is crucial for optimizing reaction conditions and expanding their scope. The most prominent metals used in these syntheses are rhodium, palladium, and copper, each operating through distinct mechanistic pathways.
Rhodium-Catalyzed C-H Functionalization
Rhodium(III) catalysts are particularly effective for synthesizing indazoles via C-H bond activation. pkusz.edu.cnnih.gov A common strategy involves the coupling of azobenzenes with aldehydes or the intramolecular cyclization of hydrazones. nih.govnih.gov
A plausible catalytic cycle for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes begins with the azo functional group directing an ortho C-H bond activation of the azobenzene. pkusz.edu.cn This step forms a rhodacycle intermediate. This intermediate then undergoes a reversible addition to an aldehyde, creating an alcohol. pkusz.edu.cn A subsequent cyclative capture through intramolecular nucleophilic substitution, followed by rapid aromatization, yields the final 2H-indazole product. pkusz.edu.cn This method is compatible with various functional groups, including methoxy (B1213986) substituents on the aromatic rings. pkusz.edu.cnnih.gov
In a related mechanism involving aldehyde phenylhydrazones, the reaction is believed to proceed through a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and a final reductive elimination step to form the 1H-indazole ring system. nih.gov
Key Features of Rh(III)-Catalyzed Indazole Synthesis:
Directing Group: The N-N bond of an azobenzene or hydrazone is crucial for directing the regioselective C-H activation. pkusz.edu.cnnih.gov
Oxidant: An oxidant, such as Cu(OAc)₂, is often required to facilitate the catalytic cycle. nih.gov
Base: A base like K₂CO₃ may be added to neutralize acids generated in situ, as hydrazones can decompose under acidic conditions. nih.gov
The table below summarizes a typical catalytic system for this transformation.
| Component | Example | Role | Citation |
| Catalyst | [RhCp*Cl₂]₂/AgOTf | C-H Activation | nih.gov |
| Oxidant | Cu(OAc)₂ | Regeneration of Catalyst | nih.gov |
| Base | K₂CO₃ | Neutralizing Agent | nih.gov |
| Substrates | Aldehyde Phenylhydrazones | Indazole Precursors | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation of indazole derivatives. acs.org These reactions typically involve the formation of C-N or C-C bonds through a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. nih.govwhiterose.ac.uk
For instance, the N-arylation of an indazole core can be achieved via a Buchwald-Hartwig-type amination. The general cycle for Pd-catalyzed C-N cross-coupling starts with an active Pd(0) species. This species undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates with the indazole nitrogen. A base facilitates the deprotonation of the indazole, leading to a new Pd(II)-amido complex. The final step is reductive elimination, which forms the C-N bond of the N-arylated indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org The choice of ligand is critical in these reactions to promote the reductive elimination step and prevent catalyst deactivation. nih.gov
Mechanochemical methods using palladium catalysts have also been developed for the synthesis of functionalized indazoles, such as the Heck cross-coupling of 3-bromo-1-methyl-1H-indazole to produce 3-vinylindazoles. acs.org
Copper-Catalyzed N-Arylation (Ullmann Reaction)
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for forming C-N bonds, including the N-arylation of indazoles and other nitrogen-containing heterocycles. mdpi.comencyclopedia.pubsharif.edu This method is often favored due to the lower cost of copper compared to palladium or rhodium. sharif.edu
The catalytic cycle for the Ullmann-type N-arylation is generally proposed to begin with the reaction of an amine or azole with an active Cu(I) species. encyclopedia.pub This is followed by the oxidative addition of an aryl halide to the copper complex, which generates a Cu(III) intermediate. encyclopedia.pub The final step is a reductive elimination that releases the N-arylated indazole product and regenerates the active Cu(I) species, thus closing the catalytic loop. encyclopedia.pub
Various copper sources, including CuI, CuO, and CuFe₂O₄, can be used as catalysts or pre-catalysts. sharif.eduacademie-sciences.fr The reactions are typically performed in the presence of a base and a suitable solvent, although ligand-free systems have also been developed. encyclopedia.pubacademie-sciences.fr Ethylene glycol has been shown to be an effective medium, acting as both a solvent and a ligand for the copper catalyst. sharif.edu
The table below outlines typical conditions for a copper-catalyzed N-arylation.
| Component | Example | Role | Citation |
| Catalyst | CuI | C-N Coupling | sharif.edu |
| Base | NaOH, K₂CO₃ | Deprotonation | encyclopedia.pubsharif.edu |
| Solvent | Ethylene Glycol, DMF | Reaction Medium | encyclopedia.pubsharif.edu |
| Substrates | Indazole, Aryl Halide | Coupling Partners | sharif.edu |
Academic Research Applications and Future Perspectives for 5 Methoxy 1 Methylindazole
Rational Design and Discovery of Chemically Diverse Agents
The structural framework of 5-Methoxy-1-methylindazole offers a versatile platform for the rational design and discovery of a wide array of chemical agents with potential therapeutic applications.
Indazole Scaffolds in Anticancer Research Modalities
The indazole core is a prominent feature in several FDA-approved anticancer drugs, highlighting its importance in oncology research. rsc.orgrsc.org Derivatives of the indazole scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. rsc.orgnih.gov For instance, indazole derivatives have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), Pim kinases, aurora kinases, Bcr-Abl, and hypoxia-inducible factor-1 (HIF-1). nih.gov
Research has shown that specific substitutions on the indazole ring can lead to potent anti-proliferative activity against various cancer cell lines. rsc.org For example, one study reported that an indazole derivative, compound 2f, exhibited significant growth inhibitory activity against several cancer cell lines and induced apoptosis in breast cancer cells. rsc.orgrsc.org Another series of indazole analogs were designed as C-terminal inhibitors of heat shock protein 90 (HSP90), with one compound demonstrating substantial inhibitory effects in both trastuzumab-sensitive and -resistant breast cancer cells. nih.gov The versatility of the indazole scaffold allows for structural modifications to optimize potency and selectivity, making it a valuable tool in the development of novel anticancer agents. nih.gov
Table 1: Examples of Indazole Derivatives in Anticancer Research
| Compound/Derivative | Target/Mechanism | Cancer Type | Key Findings | Reference(s) |
| Compound 2f | Induces apoptosis, upregulates cleaved caspase-3 and Bax, downregulates Bcl-2 | Breast Cancer (4T1 cell line) | Potent growth inhibitory activity (IC50 = 0.23–1.15 μM), suppressed tumor growth in vivo. | rsc.org, rsc.org |
| Compound 12d | C-terminal inhibitor of HSP90 | HER2-positive breast cancer (BT474 and JIMT-1 cells) | Substantial inhibitory effects (IC50 = 6.86 and 4.42 μM, respectively), high oral bioavailability. | nih.gov |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 inhibitor | - | Promising FGFR1 inhibitor with good enzymatic inhibition (IC50 = 15.0 nM). | mdpi.com |
Development of Antimicrobial and Antioxidant Leads
The indazole nucleus is a key component in the development of new antimicrobial and antioxidant agents. nih.gov Researchers have synthesized and evaluated numerous indazole derivatives for their activity against a range of bacterial and fungal pathogens. nih.govjmchemsci.comorientjchem.org For instance, certain 3-methyl-1H-indazole derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. hep.com.cn Another study reported that novel N-methyl-3-aryl indazoles exhibited excellent inhibitory activity against various microbial strains. orientjchem.org
The mechanism of action for some antimicrobial indazole derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase. jmchemsci.com In addition to their antimicrobial properties, some indazole derivatives, such as bendazac (B1667983) and its metabolites, exhibit antioxidant effects by scavenging oxygen-derived free radicals. pharmablock.com This dual activity makes the indazole scaffold an attractive starting point for the development of compounds that can combat infections and oxidative stress.
Exploration in Neurological and Cardiovascular Research
The therapeutic potential of indazole derivatives extends to neurological and cardiovascular diseases. nih.govnih.gov In the realm of neuroscience, indazole-based compounds are being explored for their activity on central nervous system (CNS) targets. acs.org For example, novel indazole derivatives have been designed as serotonergic psychedelic agents with potential applications in treating psychosis and other mental illnesses. acs.org Furthermore, some indazoles have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, with some compounds showing good blood-brain barrier permeability. researchgate.net The development of CNS-penetrant IRAK4 inhibitors based on an aza-indazole scaffold also highlights the potential of these compounds in treating neuro-inflammatory conditions. acs.org
In cardiovascular research, indazole derivatives have shown promise in addressing conditions like arrhythmia, ischemia-reperfusion injury, and thrombosis. nih.govnih.gov For instance, YC-1, an indazole derivative, has been developed for its therapeutic use in circulatory disorders. nih.gov Other derivatives have been designed as selective β3-adrenergic receptor agonists, which could be beneficial for treating overactive bladder without causing cardiovascular side effects. acs.orgacs.org
Bioisosteric Replacements and Scaffold Hopping in Chemical Probe Development
The indazole ring is recognized as an effective bioisostere for other aromatic systems like indoles and phenols. nih.govacs.orgsemanticscholar.org This property is frequently exploited in medicinal chemistry through a strategy known as scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold, like indazole, to improve properties such as potency, selectivity, or pharmacokinetics. mdpi.comrsc.orgresearchgate.net
A notable example is the scaffold hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. rsc.org This approach has also been used to develop potent inhibitors of fibroblast growth factor receptors (FGFRs). mdpi.com The ability of the indazole scaffold to mimic the biological activity of other heterocycles while potentially offering improved drug-like properties makes it a valuable tool in the design of chemical probes to study biological systems. nih.govnih.gov
Development of Advanced Methodologies for Indazole Synthesis and Characterization
The growing interest in indazole derivatives has spurred the development of new and efficient synthetic methods. austinpublishinggroup.com Traditional methods often involve the cyclization of appropriately substituted anilines or hydrazones. austinpublishinggroup.com More recent advancements include palladium-catalyzed cross-coupling reactions and Cadogan-type cyclizations to construct the indazole core and introduce diverse substituents. orientjchem.orgacs.org For example, a modified Cadogan method has been used for the synthesis of 2-phenyl-2H-indazole derivatives. nih.gov
The characterization of indazole isomers (1H and 2H tautomers) is crucial, and various spectroscopic techniques, particularly 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose. jmchemsci.com The chemical shifts of the methyl protons and the carbon atoms in the pyrazole (B372694) ring can help distinguish between the two tautomers. jmchemsci.com High-resolution mass spectrometry is also a key tool for confirming the molecular structure of newly synthesized indazole derivatives. nih.gov
Emerging Areas: Integration with Material Science and Chemical Probes
The unique properties of the indazole scaffold are also finding applications in emerging scientific fields beyond traditional drug discovery. In material science, the structural and electronic characteristics of indazole derivatives are being explored for the development of novel materials. While this area is still in its early stages for this compound specifically, the broader class of indazoles is being investigated for their potential in creating new functional materials.
The use of indazole derivatives as chemical probes is a rapidly developing area. nih.gov These probes are essential tools for studying the function and regulation of biological targets. For instance, an indazole-spin-labeled compound has been designed as a chemical probe for studying protein kinase JNK using NMR-based techniques. nih.gov Such probes can help in identifying and characterizing binding sites on proteins, which is invaluable information for structure-based drug design. The development of peripherally restricted pan-Trk inhibitors based on a 3-aryl-indazole scaffold further illustrates the use of these compounds as probes to investigate pain pathways. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape
The field of indazole chemistry is a dynamic and rapidly expanding area of research, primarily driven by the diverse biological activities exhibited by indazole-containing derivatives. researchgate.netresearchgate.net These compounds are recognized as crucial heterocyclic motifs in medicinal chemistry and are integral to numerous therapeutic agents. researchgate.net The current research landscape is characterized by extensive efforts in the synthesis and biological evaluation of novel indazole derivatives. researchgate.netnih.gov A significant portion of research focuses on developing new synthetic methodologies that are more efficient and environmentally friendly, with catalyst-based approaches, including transition-metal catalysis, being a major area of advancement. researchgate.netingentaconnect.com
Indazoles are often explored as bioisosteres of indoles due to their structural similarities, which can lead to improved pharmacokinetic properties such as metabolic stability and oral bioavailability. nih.gov Research has demonstrated that diversely substituted indazoles possess a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net Consequently, many indazole-based compounds are in clinical trials or have received FDA approval for various diseases. researchgate.netresearchgate.net
Specifically concerning 5-Methoxy-1-methylindazole, it is often synthesized and studied within the context of creating analogs of known psychoactive tryptamines, such as 5-MeO-DMT. nih.gov For instance, research into serotonin (B10506) receptor agonists has included the synthesis of 1-methylindazole (B79620) analogs to explore the structure-activity relationships and receptor subtype selectivity. nih.gov The 1-methyl group stabilizes a specific tautomeric form of the indazole ring, which can influence its interaction with biological targets. vulcanchem.com While the broader indazole scaffold is the subject of thousands of studies, dedicated research focusing solely on the unique properties of this compound remains less common. acs.org It is typically included as part of a larger library of compounds in broader drug discovery programs.
Unaddressed Challenges and Emerging Research Frontiers
Despite significant progress, several challenges persist in indazole chemistry. A primary challenge is the development of highly regioselective synthetic methods. The indazole core has two nitrogen atoms, leading to potential isomers (1H and 2H tautomers) during synthesis and functionalization, and controlling the substitution pattern remains a complex task. austinpublishinggroup.comjmchemsci.com While methods using transition-metal catalysts like palladium, rhodium, and copper have advanced the field, many of these processes are expensive and can leave toxic metal residues, prompting a move towards greener and more sustainable synthetic protocols. nih.govingentaconnect.com
Another challenge is fully elucidating the structure-activity relationships (SAR) for various biological targets. For a specific compound like this compound, the precise contribution of the 5-methoxy and 1-methyl groups to its pharmacological profile, beyond acting as a bioisostere for an indole (B1671886), requires more targeted investigation. nih.gov A significant knowledge gap exists regarding the comprehensive biological activity profile of many specific indazole derivatives that have been synthesized but not extensively tested.
Emerging research frontiers are focused on overcoming these challenges. There is a growing interest in using novel catalytic systems, such as synergistic cobalt and copper catalysts, to create more cost-effective and efficient syntheses. nih.gov Electrochemical methods are also being explored as a metal- and oxidant-free approach to constructing the indazole nucleus. researchgate.net Another frontier is the synthesis of functionalized indazoles through C-H activation/annulation sequences, which offers a more direct and atom-economical route to complex derivatives. nih.gov For compounds like this compound, future research could focus on its potential as a neuroprotective agent or its application in other therapeutic areas, moving beyond its initial investigation as a serotonin receptor agonist. nih.gov
Interdisciplinary Research Synergies for Indazole Chemistry
The future of indazole chemistry will likely be shaped by powerful synergies with other scientific disciplines. The intersection with computational chemistry is particularly promising. In silico docking studies can predict the binding affinity of indazole derivatives with various receptors and enzymes, helping to rationalize observed biological activities and guide the design of new, more potent, and selective molecules. nih.govjmchemsci.com This approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.
Collaborations between organic chemists and chemical biologists are essential for developing indazole-based molecular probes. These tools can be used to study complex biological processes, identify new drug targets, and validate existing ones. The unique photophysical properties of some indazole derivatives also suggest potential applications in diagnostics and bio-imaging when combined with materials science and biophysics. ingentaconnect.com
Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. ingentaconnect.com Interdisciplinary efforts involving chemical engineers and organic chemists are leading to the development of novel reaction conditions, such as the use of microflow electrochemical reactors, for safer and more sustainable production of indazoles. acs.org The synergy between medicinal chemistry, pharmacology, and clinical research is crucial for translating the vast chemical space of indazole derivatives into effective therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders. researchgate.netresearchgate.net The continued exploration of compounds like this compound within these interdisciplinary frameworks will be key to unlocking their full therapeutic potential.
Q & A
Q. What synthetic routes are most effective for preparing 5-Methoxy-1-methylindazole with high purity?
Methodological Answer: A two-step synthesis is commonly employed:
Indazole Core Formation : React 5-methoxyindazole with methyl iodide under basic conditions (e.g., NaH in DMF) at 60–80°C for 6–12 hours .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure with -NMR (methoxy singlet at ~3.8 ppm, methyl group at ~2.5 ppm) .
Q. How can researchers verify the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Analyze degradation products using LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy (peak shifts at 270–300 nm indicate decomposition) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity of this compound in nucleophilic vs. electrophilic environments?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution. The methoxy group at C5 enhances electron donation to the indazole ring, increasing electrophilicity at C3 but sterically hindering nucleophilic attack at N1 .
- Experimental Validation : Compare reaction yields in SNAr (e.g., with KNO₂/H₂SO₄) vs. Friedel-Crafts alkylation. Contradictions often arise from solvent polarity (e.g., DMSO vs. DCM) and temperature effects .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Meta-Analysis Framework :
-
Literature Search : Use PubMed and SciFinder with keywords “this compound derivatives” + “bioactivity” (2010–2025). Exclude studies without LC-MS purity validation .
05 文献检索Literature search for meta-analysis02:58
-
Data Harmonization : Normalize IC₅₀ values using a reference compound (e.g., staurosporine) and apply statistical weighting for sample size and assay type (e.g., MTT vs. ATP-luminescence) .
-
Q. What advanced spectroscopic techniques are critical for characterizing non-covalent interactions of this compound with biomolecules?
Methodological Answer:
- NMR Titration : Monitor chemical shift perturbations (CSPs) in - or -NMR to map binding sites (e.g., methoxy group interactions with aromatic residues).
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with target proteins (e.g., kinases) .
Experimental Design and Optimization
Q. How to optimize reaction conditions for regioselective functionalization of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) using a factorial design. For C3 bromination:
- Optimal: NBS (1.2 eq.), AIBN (0.1 eq.) in CCl₄ at 80°C for 4 hours (yield >85%) .
- In-Situ Monitoring : Use FTIR to track N-Br bond formation (peaks at 500–600 cm⁻¹) .
Q. What analytical strategies validate the absence of genotoxic impurities in this compound batches?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole MS in MRM mode to detect trace impurities (e.g., alkylating agents like methyl iodide; LOD < 0.1 ppm) .
- AMES Test : Follow OECD 471 guidelines with Salmonella typhimurium strains TA98/TA100 to confirm mutagenicity thresholds .
Data Interpretation and Reporting
Q. How should researchers address low reproducibility in catalytic applications of this compound?
Methodological Answer:
- Batch-to-Batch Variability : Implement QC protocols:
- Purity Threshold : ≥98% (HPLC).
- Residual Solvent Analysis : GC-MS to detect DMF or THF (USP <467>) .
- Reaction Logs : Document humidity and oxygen levels (e.g., glovebox vs. ambient conditions) .
Q. What frameworks best contextualize the pharmacological potential of this compound in peer-reviewed manuscripts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

